molecular formula C22H22N2O3 B2856613 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034386-74-6

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2856613
CAS No.: 2034386-74-6
M. Wt: 362.429
InChI Key: HPINBLJLTVWOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-3-yl group at position 6 and a methyloxane-4-carboxamide moiety at position 3. This compound has garnered interest in medicinal chemistry due to its hybrid heterocyclic architecture, which may enhance binding to targets such as kinases or G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(9-12-26-13-10-22)19-4-2-1-3-5-19)24-15-17-6-7-20(23-14-17)18-8-11-27-16-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINBLJLTVWOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine intermediates, which are then coupled through various organic reactions. Common synthetic routes include:

    Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis.

    Pyridine Synthesis: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis or by the Chichibabin synthesis.

    Coupling Reactions: The furan and pyridine intermediates are coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the formation of the tetrahydropyran ring and the attachment of the carboxamide group under specific reaction conditions, often involving catalytic hydrogenation and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Furan Positional Isomerism: The target compound’s 3-furyl group (vs.

Core Heterocycle : The oxane ring in the target compound introduces conformational flexibility compared to the rigid isoxazolo-pyridine core in , which may influence metabolic stability and solubility.

Substituent Effects : The 4-fluoro-2-methylphenyl group in enhances lipophilicity (logP ~3.2 predicted) versus the target’s 4-phenyloxane (logP ~2.8 predicted), impacting membrane permeability.

Pharmacological and Physicochemical Data Analysis

Hypothetical data based on structural analogs:

Table 2: Predicted Properties and Activity

Property/Activity Target Compound Compound from
Molecular Weight (g/mol) 394.42 395.39
Calculated logP 2.8 3.2
Aqueous Solubility (µM) ~25 (moderate) ~15 (low)
Metabolic Stability (t1/2, human liver microsomes) ~45 min ~30 min
Binding Affinity (hypothetical kinase target, IC50) 120 nM 85 nM

Mechanistic Insights:

  • The 3-furyl group in the target compound may reduce steric hindrance compared to the 2-furyl isomer in , enabling better accommodation in flat binding sites.
  • The 4-phenyloxane moiety’s flexibility could improve solubility but may compromise target selectivity compared to the rigid isoxazolo-pyridine core in .
  • Fluorine in enhances metabolic resistance but increases hepatotoxicity risks, whereas the target compound’s phenyloxane may favor safer metabolite profiles.

Q & A

Q. What are the optimal synthetic routes for N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide, and how can yield/purity be optimized?

Answer: The synthesis typically involves multi-step strategies:

Core Assembly : Construct the oxane-carboxamide scaffold via cyclization of 4-phenyloxane-4-carboxylic acid derivatives.

Functionalization : Introduce the furan-pyridine moiety through Suzuki-Miyaura coupling (palladium-catalyzed cross-coupling) to attach the furan-3-yl group to pyridine .

Amide Bond Formation : Couple the pyridinemethylamine intermediate with the oxane-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
Optimization Tips :

  • Use high-throughput screening to identify ideal solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., triethylamine) .
  • Purify intermediates via column chromatography or recrystallization to minimize side-products .

Q. What analytical techniques are most reliable for structural characterization of this compound?

Answer: A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the oxane, phenyl, and furan-pyridine groups .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding interactions (e.g., as demonstrated for structurally similar compounds) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability :
    • Conduct HPLC-UV/MS stability assays under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
    • Monitor degradation products, particularly at the amide bond or furan ring, which may hydrolyze or oxidize .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Core Modifications :
    • Replace the oxane ring with other heterocycles (e.g., piperidine or tetrahydropyran) to alter rigidity and lipophilicity .
    • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects .
  • Biological Testing :
    • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
    • Prioritize derivatives with <100 nM IC₅₀ and >10-fold selectivity over off-targets .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Assay Validation :
    • Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
    • Control for batch-to-batch compound variability via QC protocols (e.g., purity >95% by HPLC) .
  • Data Analysis :
    • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers.
    • Use cheminformatics tools (e.g., molecular docking) to rationalize potency differences based on conformational flexibility .

Q. What computational strategies predict this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled targets (e.g., GPCRs or ion channels) over 100-ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with the carboxamide group) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .
  • ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.